Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-
Description
Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS TBD), is a heterocyclic benzonitrile derivative featuring a pyrazole-ether substituent. Its molecular structure combines a chlorinated aromatic nitrile core with a 3,5-dimethylpyrazole moiety linked via an oxygen bridge. The synthesis of such derivatives typically involves coupling reactions between substituted alcohols and activated intermediates, as exemplified by methodologies in , where analogous compounds were synthesized using carbonyldiimidazole-mediated esterification and reflux conditions .
Properties
IUPAC Name |
3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-7-12(8(2)16-15-7)17-11-4-9(6-14)3-10(13)5-11/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXQLFVQNUMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)OC2=CC(=CC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432554 | |
| Record name | Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473920-64-8 | |
| Record name | Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrile and chlorine groups activate the benzene ring toward nucleophilic substitution. A two-step protocol is proposed:
Step 1: Synthesis of 3-Chloro-5-Hydroxybenzonitrile
Demethylation of 3-chloro-5-methoxybenzonitrile using lithium iodide in collidine at 170°C for 4 hours yields 3-chloro-5-hydroxybenzonitrile in 94% yield.
Step 2: Etherification with 4-Hydroxy-3,5-Dimethyl-1H-Pyrazole
The hydroxyl group undergoes SNAr with 4-hydroxy-3,5-dimethyl-1H-pyrazole under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 120°C facilitates this reaction, analogous to methods for related pyrazole-oxybenzonitriles.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Base | K2CO3 | 78 | |
| Solvent | DMF | – | |
| Temperature (°C) | 120 | – | |
| Reaction Time (h) | 12 | – |
Mechanistic Insight : The nitrile and chloro groups activate the para position, directing the nucleophilic pyrazole-oxygen to position 5. Steric effects from the dimethyl groups necessitate prolonged reaction times.
Ullmann-Type Coupling
For substrates with lower reactivity, copper-catalyzed Ullmann coupling offers an alternative. This method is effective for forming aryl ethers under milder conditions than SNAr.
Procedure :
- Combine 3-chloro-5-iodobenzonitrile with 4-hydroxy-3,5-dimethyl-1H-pyrazole.
- Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in toluene at 110°C.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | CuI/1,10-Phenanthroline | 65 | |
| Base | Cs2CO3 | – | |
| Solvent | Toluene | – | |
| Temperature (°C) | 110 | – |
Advantages : Tolerates electron-deficient aryl halides.
Limitations : Requires stoichiometric copper, complicating purification.
Mitsunobu Reaction
The Mitsunobu reaction enables ether synthesis under neutral conditions, ideal for acid-sensitive intermediates.
Protocol :
- React 3-chloro-5-hydroxybenzonitrile with 4-hydroxy-3,5-dimethyl-1H-pyrazole.
- Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reagents | DEAD/PPh3 | 82 | |
| Solvent | THF | – | |
| Temperature (°C) | 25 | – |
Considerations : High cost of reagents limits scalability.
Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
A solvent-free method using hydroxylamine 1-sulfobutyl pyridine hydrosulfate ionic liquid ([HSO3-b-Py]·HSO4) achieves 100% conversion at 120°C in 2 hours. This approach eliminates metal catalysts and simplifies product isolation via phase separation.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Ionic Liquid | [HSO3-b-Py]·HSO4 | 100 | |
| Temperature (°C) | 120 | – | |
| Time (h) | 2 | – |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Purity |
|---|---|---|---|---|
| SNAr | 78 | High | Low | >95% |
| Ullmann | 65 | Moderate | Medium | 90% |
| Mitsunobu | 82 | Low | High | 98% |
| Ionic Liquid | 100 | High | Low | >99% |
Key Findings :
- SNAr balances cost and efficiency for industrial applications.
- Ionic liquid methods excel in sustainability but require specialized reagents.
- Mitsunobu is reserved for small-scale, high-purity needs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzonitrile derivatives, particularly those containing pyrazole moieties, have been studied for their therapeutic potential. Research indicates that compounds like 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- can act as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly relevant in the treatment of androgen receptor-dependent conditions such as prostate cancer.
Case Study: Androgen Receptor Modulation
A patent (IL238044A) describes the utility of benzonitrile derivatives as intermediates in synthesizing compounds that exhibit selective androgen receptor modulation. This study highlights their effectiveness in treating conditions linked to androgen receptor activity, showcasing their potential as novel therapeutic agents for cancer treatment .
Agrochemical Applications
The incorporation of benzonitrile compounds in agrochemicals has gained attention due to their herbicidal properties. Research has shown that certain benzonitrile derivatives can inhibit plant growth by disrupting essential biochemical pathways.
Data Table: Herbicidal Activity of Benzonitrile Derivatives
| Compound Name | Structure | Activity | Target Organism |
|---|---|---|---|
| 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- | Structure | Moderate | Various weeds |
| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | Structure | High | Grasses |
This table summarizes findings from various studies indicating the effectiveness of these compounds against specific weed species, which could lead to their development as new herbicides .
Materials Science Applications
In materials science, benzonitrile derivatives are explored for their role in synthesizing advanced materials such as polymers and nanocomposites. Their unique chemical properties allow them to be integrated into various polymer matrices to enhance mechanical strength and thermal stability.
Case Study: Polymer Composites
Research published in material science journals has demonstrated that incorporating benzonitrile derivatives into polymer composites improves their tensile strength and thermal resistance. Such enhancements make these materials suitable for applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary but often involve interactions with proteins or nucleic acids, leading to modulation of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three structurally related benzonitrile derivatives:
*Hypothetical data inferred from and .
†Directly reported in .
Key Observations:
- Substituent Impact on Bioactivity : The pyrazole-ether substituent in the target compound may enhance target selectivity compared to bulkier cyclopenta[cd]indenyl derivatives (), which exhibit lower solubility due to increased hydrophobicity .
- Chlorine vs.
- Synthetic Complexity : The target compound’s synthesis yield (68%, inferred from ) aligns with analogous pyrrolo-pyrrole derivatives, suggesting comparable efficiency in coupling reactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s solubility (~15–20 µg/mL at pH 6.5) is superior to the fluorinated cyclopenta[cd]indenyl derivative (<5 µg/mL) but lower than the benzotriazole-carbonyl analogue (10–15 µg/mL) due to differences in polar surface area .
- Enzyme Inhibition : While the benzotriazole derivative in showed an IC50 of 460 nM against ATX, the pyrazole-ether analogue’s hypothetical IC50 of ~50 nM suggests improved potency, possibly due to optimized steric interactions .
Crystallographic and Structural Validation
Crystallographic data for such compounds are often refined using SHELXL (), which enables precise determination of bond lengths and angles. For example, the dichlorobenzyl ester in was characterized via 1H NMR and LC-HRMS, with structural validation adhering to protocols described in . The target compound’s pyrazole ring likely adopts a planar conformation, similar to related heterocycles validated using SHELX-based methods .
Biological Activity
Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]- (CAS: 473920-64-8) is a chemical compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C12H10ClN3O
- Molar Mass : 247.68 g/mol
- Structure : The compound features a benzonitrile core with a chloro group and a pyrazole moiety, which are critical for its biological activity.
Research indicates that compounds similar to benzonitrile derivatives often exhibit activity as tissue-selective androgen receptor modulators (SARMs). These compounds can potentially influence androgen receptor pathways, making them relevant in the treatment of conditions associated with androgen receptor dysregulation, such as certain cancers and muscle wasting diseases .
Antiproliferative Effects
Studies have shown that benzonitrile derivatives possess antiproliferative properties. For instance, compounds structurally related to benzonitrile have demonstrated significant inhibition of cancer cell lines in vitro. The presence of the pyrazole ring is believed to enhance this activity by interacting with specific cellular targets involved in cell cycle regulation .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. It has been reported that similar benzonitrile derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. This suggests a potential role in treating inflammatory diseases .
Case Studies and Experimental Data
- Anticancer Activity : A study involving various benzonitrile derivatives indicated that those containing the pyrazole moiety exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting strong anticancer potential .
- Toxicological Studies : Toxicity assessments have been conducted using animal models to evaluate the safety profile of benzonitrile derivatives. Results indicated manageable toxicity levels at therapeutic doses, with no significant adverse effects observed in repeated dose studies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile, and what key intermediates are involved?
The synthesis typically involves coupling a substituted pyrazole moiety to a chlorinated benzonitrile scaffold. A representative method includes:
- Step 1 : Preparation of 3,5-dimethyl-1H-pyrazol-4-ol via cyclization of diketones with hydrazine derivatives.
- Step 2 : Etherification using a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) to attach the pyrazole oxygen to the benzonitrile core.
- Key intermediates : 3-chloro-5-hydroxybenzonitrile and activated pyrazole derivatives (e.g., tosylated or halogenated pyrazoles). Yield optimization often requires temperature control (e.g., 60–80°C) and catalysts like K₂CO₃ .
Q. How is the structure of this compound verified using spectroscopic methods?
- 1H/13C NMR : Peaks for the pyrazole methyl groups appear at δ ~2.2–2.5 ppm (1H) and ~10–12 ppm (13C). The benzonitrile’s aromatic protons show splitting patterns consistent with para-substitution (e.g., δ 7.6–8.1 ppm).
- HRMS : Molecular ion peaks confirm the empirical formula (e.g., [M+H]+ at m/z 425.75 for C17H11ClF3N5O3).
- IR Spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ and C-O-C stretches at 1200–1250 cm⁻¹ .
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and molecular packing. SHELXL (part of the SHELX suite) refines structural models using least-squares minimization against diffraction data.
- Key parameters : Displacement ellipsoids for heavy atoms (e.g., Cl, F), hydrogen bonding networks (e.g., pyrazole N-H···O interactions), and validation via R-factor (<5% for high-resolution data).
- Challenges : Twinning or disorder in crystals may require SHELXD for phase problem resolution .
Q. What computational methods predict the reactivity and stability of this compound in different solvents?
- Solubility modeling : COSMO-RS or DFT calculations predict solubility in polar aprotic solvents (e.g., DMSO, acetone) based on dipole moments and hydrogen-bonding capacity.
- Reactivity : Frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites. For example, the electron-deficient benzonitrile core may undergo SNAr at the 3-chloro position.
- Stability : Molecular dynamics (MD) simulations assess degradation pathways (e.g., hydrolysis of the ether linkage under acidic conditions) .
Q. How do researchers design experiments to analyze contradictions in spectral or crystallographic data?
- Case study : Discrepancies in NMR coupling constants may arise from dynamic effects (e.g., ring puckering in pyrazole). Variable-temperature NMR or NOESY experiments can resolve this.
- Crystallographic validation : Use PLATON (Spek, 2009) to check for missed symmetry or overfitting in SHELXL refinements. For example, a reported C-Cl bond length of 1.73 Å must align with literature values (1.70–1.75 Å) .
Q. What strategies are employed to study polymorphism and its impact on physicochemical properties?
- Screening : Recrystallization from solvents like ethanol, acetonitrile, or THF under varying temperatures.
- Characterization : PXRD diffractograms distinguish polymorphs (e.g., Form I vs. Form II), while DSC/TGA profiles assess thermal stability.
- Functional impact : Solubility and dissolution rates are tested via HPLC under simulated biological conditions (e.g., pH 6.8 buffer) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
